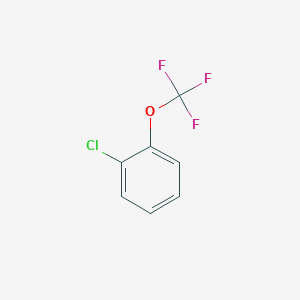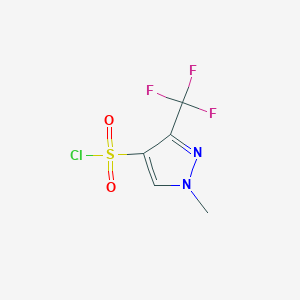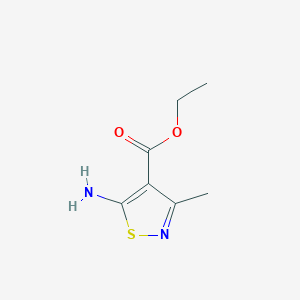
(2S,3S)-2,3-二羟基丁烷-1,4-二基二苯甲酸酯
描述
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate is an organic compound with the molecular formula C18H18O6. It is a diester derived from butane-1,4-diol and benzoic acid. This compound is notable for its chiral centers at the 2 and 3 positions, making it an interesting subject for stereochemical studies.
科学研究应用
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and stereoselective processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of polymers and other materials where specific stereochemistry is crucial
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate typically involves the esterification of (2S,3S)-2,3-butanediol with benzoic acid. One common method is the chemoenzymatic preparation, which involves the use of enzymes to catalyze the reaction under mild conditions. This method is advantageous due to its high enantioselectivity and environmentally friendly nature .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale esterification processes. The use of biocatalysts, such as lipases, can enhance the efficiency and selectivity of the reaction. Additionally, the reaction can be carried out under controlled temperature and pressure to optimize yield and purity .
化学反应分析
Types of Reactions
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it back to the diol form.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acid chlorides and anhydrides are often used for ester substitution reactions.
Major Products
The major products formed from these reactions include diketones, diols, and substituted esters, depending on the specific reaction conditions and reagents used .
作用机制
The mechanism of action of (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate involves its interaction with various molecular targets. The compound’s chiral centers allow it to engage in stereospecific interactions with enzymes and receptors, influencing biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
相似化合物的比较
Similar Compounds
(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate: The enantiomer of the compound, differing in the spatial arrangement of the hydroxyl groups.
Meso-2,3-Dihydroxybutane-1,4-diyl dibenzoate: A diastereomer with a plane of symmetry, making it achiral.
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl diacetate: A similar compound where the benzoate groups are replaced with acetate groups
Uniqueness
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers make it particularly valuable in asymmetric synthesis and chiral resolution processes.
属性
IUPAC Name |
[(2S,3S)-4-benzoyloxy-2,3-dihydroxybutyl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c19-15(11-23-17(21)13-7-3-1-4-8-13)16(20)12-24-18(22)14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOUKNAKSJTIKP-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(COC(=O)C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]([C@H](COC(=O)C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365512 | |
| Record name | (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929558-08-7 | |
| Record name | (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















